thieno[3,2-g][1]benzothiole-4,5-dione
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Overview
Description
Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione is a compound with a planar symmetrical molecular structure, belonging to the thiophene derivative family. This compound is known for its excellent electron delocalization and π-π stacking capabilities, which facilitate efficient charge transport .
Mechanism of Action
Target of Action
Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione, also known as Benzo[1,2-b:6,5-b’]dithiophene-4,5-dione, is a planar symmetrical molecular structure of the thiophene derivative . It is a critical building block for semiconducting materials . Its primary targets are organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .
Mode of Action
This compound has a large and rigid planar conjugated structure, enabling better π-π stacking and good electron delocalization that encourages charge transport . This interaction with its targets results in improved performance of small molecule-based photovoltaic devices .
Biochemical Pathways
The compound affects the charge-carrier transport properties of the devices it is used in . It influences the electronic band structures, densities of states (DOS), effective transfer integrals, and effective charge-carrier masses .
Result of Action
The compound exhibits field-effect behavior with an average electron mobility when the active layer is vacuum-deposited, and a larger electron mobility when the active layer is solution-processed . This indicates that the material possesses good intrinsic charge-carrier transport characteristics .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the method of thin-film processing . Further processing refinements could lead to improved device performance .
Biochemical Analysis
Biochemical Properties
Current research has focused on its electronic, electrochemical, and electrical properties
Cellular Effects
As a building block for semiconducting materials, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Preliminary studies suggest that it may have binding interactions with certain biomolecules
Temporal Effects in Laboratory Settings
Current research has focused on its properties in the context of organic field-effect transistors (OFETs) via both solution-processed and vacuum-deposited films
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione typically involves the protection of the diketone group using ethylene glycol, followed by various reaction steps to achieve the desired structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and water, with temperature control to optimize the yield and purity of the product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions: Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which can be used in various applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex thiophene derivatives, while reduction can yield simpler structures with modified electronic properties .
Scientific Research Applications
Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene-4,8-dione: This compound has a similar structure but differs in the position of the dione group, affecting its electronic properties and applications.
Dithieno[2,3-d2’,3’-d’]benzo[1,2-b4,5-b’]dithiophene: This compound has a larger coplanar core and extended conjugation length, making it a more promising building block for polymer photovoltaic donor materials.
Uniqueness: Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione is unique due to its specific molecular structure, which provides excellent electron delocalization and π-π stacking capabilities. This makes it highly efficient for charge transport applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
thieno[3,2-g][1]benzothiole-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKPZDPFRDQSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C(=O)C3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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